4-(1H-Indol-3-ylsulfanyl)-butyric acid
Overview
Description
4-(1H-Indol-3-ylsulfanyl)-butyric acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring attached to a butyric acid moiety through a sulfanyl (thioether) linkage.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-(1H-Indol-3-ylsulfanyl)-butyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various signaling pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . This binding can result in the activation of downstream signaling pathways or the suppression of certain gene expressions, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s metabolism may also involve conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. The precise localization can determine the compound’s effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-ylsulfanyl)-butyric acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with a suitable thiol or disulfide compound under basic conditions.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a carboxylation reaction, where the indole-sulfanyl intermediate is reacted with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrated, halogenated, or alkylated indole derivatives
Scientific Research Applications
4-(1H-Indol-3-ylsulfanyl)-butyric acid has various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: A plant growth regulator used to promote root formation.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anti-cancer properties.
Uniqueness
4-(1H-Indol-3-ylsulfanyl)-butyric acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to other indole derivatives. This unique structure allows it to participate in specific redox reactions and interact with different molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)6-3-7-16-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFDFYPIHKGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297950 | |
Record name | 4-(1H-Indol-3-ylthio)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187030-13-3 | |
Record name | 4-(1H-Indol-3-ylthio)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187030-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Indol-3-ylthio)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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